Penta-O-acetylgluconyl Chloride
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Overview
Description
Penta-O-acetylgluconyl Chloride is a chemical compound with the molecular formula C16H23ClO10 and a molecular weight of 410.80 g/mol . It is a derivative of gluconic acid, where all five hydroxyl groups are acetylated, and the carboxyl group is converted to an acyl chloride. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Penta-O-acetylgluconyl Chloride involves multiple steps starting from D-glucono-δ-lactone . The process can be summarized as follows:
Acetylation of D-glucono-δ-lactone: D-glucono-δ-lactone is acetylated using acetic anhydride in the presence of zinc chloride to form 2,3,4,6-tetra-O-acetyl-D-gluconic acid monohydrate.
Further Acetylation: The tetra-O-acetyl-D-gluconic acid monohydrate is further acetylated to form 2,3,4,5,6-penta-O-acetyl-D-gluconic acid.
Formation of Acyl Chloride: The penta-O-acetyl-D-gluconic acid is then reacted with phosphorus pentachloride in anhydrous ethyl ether to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Penta-O-acetylgluconyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form Penta-O-acetylgluconic acid.
Reduction: It can be reduced to form Penta-O-acetylgluconyl alcohol under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous ethyl ether, chloroform, and toluene.
Catalysts: Zinc chloride, phosphorus pentachloride.
Major Products:
Amides and Esters: Formed from substitution reactions.
Penta-O-acetylgluconic Acid: Formed from hydrolysis.
Penta-O-acetylgluconyl Alcohol: Formed from reduction reactions.
Scientific Research Applications
Penta-O-acetylgluconyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biochemical pathways.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Penta-O-acetylgluconyl Chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form stable covalent bonds, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Penta-O-acetyl-D-gluconic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
Penta-O-acetylgluconyl Alcohol: Reduced form of Penta-O-acetylgluconyl Chloride.
Pentagalloyl Glucose: A polyphenolic compound with multiple acetyl groups but different functional properties.
Uniqueness: this compound is unique due to its high reactivity as an acyl chloride, making it a versatile reagent in organic synthesis. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H21ClO11 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6-chloro-6-oxohexyl] acetate |
InChI |
InChI=1S/C16H21ClO11/c1-7(18)24-6-12(25-8(2)19)13(26-9(3)20)14(27-10(4)21)15(16(17)23)28-11(5)22/h12-15H,6H2,1-5H3/t12-,13-,14+,15-/m1/s1 |
InChI Key |
LWYQMTLMGBJUSG-APIJFGDWSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(C(C(=O)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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